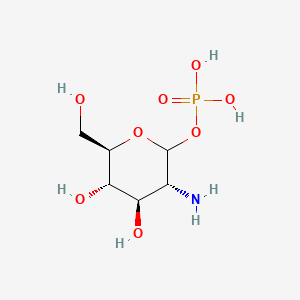

D-Glucosamine-1-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Glucosamine-1-phosphate is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . It is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .

Molecular Structure Analysis

The molecular formula of this compound is C6H14NO8P . Its average mass is 259.151 Da and its monoisotopic mass is 259.045715 Da .Chemical Reactions Analysis

This compound acts as a substrate for UDP-GlcNAc pyrophosphorylase to synthesize UDP-GlcNAc in the presence of UTP . GlcNAc-1P is a product of reverse pyrophosphorolysis of UDP-GlcNAc catalyzed by UDP-GlcNAc pyrophosphorylase .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 596.0±60.0 °C at 760 mmHg . It has a molar refractivity of 49.2±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Life Span Extension : D-Glucosamine (GlcN) has been shown to extend the life span of nematodes and ageing mice by impairing glucose metabolism. This activation of AMP-activated protein kinase (AMPK/AAK-2) and increased mitochondrial biogenesis suggest potential applications in aging research and therapies (Weimer et al., 2014).

Chondroprotective Activity : Novel phosphoramidate prodrugs of N-acetyl-(D)-glucosamine have shown greater chondroprotective activity compared to the parent agent in vitro. This suggests potential applications in osteoarthritis treatment and cartilage health (Serpi et al., 2012).

Metabolic Engineering for Enhanced Production : Metabolic engineering in Escherichia coli has been used to increase D-glucosamine production by blocking pathways involved in the consumption of glucosamine-6-phosphate and acetylglucosamine-6-phosphate. This has applications in biotechnology and pharmaceutical production (Li et al., 2020).

Potential Antibacterial and Antifungal Agent : The inhibition of Escherichia coli glucosamine-6-phosphate synthase by reactive intermediate analogues has been studied. This enzyme is a potential target for antibacterial and antifungal agents due to its role in cell wall synthesis (Bearne & Blouin, 2000).

Transfection Efficiency in Electroporation : D-Glucosamine has been found to promote transfection efficiency during electroporation, suggesting its use in gene therapy and molecular biology research (Igawa et al., 2014).

Immunosuppressive Effects : Glucosamine has been shown to possess immunosuppressive activity, potentially beneficial as an immunosuppressive agent. This has implications in treating chronic inflammatory diseases such as arthritis (Ma et al., 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Microbial fermentation is attracting many researchers due to its advantages over traditional methods of producing D-Glucosamine-1-phosphate . This method can effectively solve the problems associated with the shrimp and crab hydrolysis process . Future research will likely focus on strain construction method, metabolic pathway design, and fermentation condition optimization in microbial fermentation .

Eigenschaften

IUPAC Name |

[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBYRVFGYXULK-IVMDWMLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.4]nonane,2,3,6-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)](/img/no-structure.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)